4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with a pyrrolidine carbonyl group and a 2-cyclopentyl-thiazolylmethyl moiety. The morpholine ring contributes to solubility and metabolic stability, while the thiazole and cyclopentyl groups may enhance lipophilicity and target binding specificity. Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-coupling or nucleophilic substitutions, as seen in analogous compounds .
Properties
IUPAC Name |
[4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-18(21-7-3-4-8-21)16-12-20(9-10-23-16)11-15-13-24-17(19-15)14-5-1-2-6-14/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLOVQSNFNRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 252.39 g/mol. The structure features a morpholine ring, a thiazole moiety, and a cyclopentyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂S |
| Molecular Weight | 252.39 g/mol |
| IUPAC Name | 4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine |
| LogP | 3.5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiazole ring.
- Alkylation with cyclopentyl groups.
- Introduction of the morpholine structure via nucleophilic substitution.
These synthetic pathways are crucial for ensuring high yields and purity of the final product.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) cells.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : The antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in the G0/G1 phase. This was evidenced by increased reactive oxygen species (ROS) levels and upregulation of apoptotic markers.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis.
Case Studies
-
Case Study on Antitumor Effects :
- A study involving PC-3 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis rates, with flow cytometry indicating over 60% apoptosis at 10 µM concentration.
- Western blot analysis confirmed upregulation of Cyclin D1, indicating effective cell cycle regulation.
-
Antimicrobial Evaluation :
- The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MIC) as low as 8 µg/mL for S. aureus, suggesting strong antibacterial potential.
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological and Physicochemical Properties
- Receptor Interaction : While direct pharmacological data for the target compound are absent, analogs like MPEP () demonstrate the therapeutic relevance of thiazole-containing compounds in CNS disorders. The target’s pyrrolidine carbonyl group may mimic MPEP’s pyridine in mGlu5 receptor binding, though structural differences likely alter selectivity .
- Solubility and Stability : The morpholine and pyrrolidine groups enhance water solubility compared to purely aromatic analogs (e.g., ’s fluorophenyl derivatives). However, the cyclopentyl-thiazole moiety may reduce solubility relative to ’s methoxyethoxy-substituted compound .
Table 2: Physicochemical and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
